molecular formula C15H12BrClN4O4 B4115700 N-(4-bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide

N-(4-bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide

Cat. No. B4115700
M. Wt: 427.64 g/mol
InChI Key: RHNSKPIEJQXKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BAY 11-7082 and is a potent inhibitor of nuclear factor kappa B (NF-κB) activation.

Mechanism of Action

BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, which leads to the retention of NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus, where it regulates the expression of various genes involved in inflammation, immunity, and cell survival.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects on cells. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to induce apoptosis in cancer cells. BAY 11-7082 has also been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy.

Advantages and Limitations for Lab Experiments

BAY 11-7082 has several advantages for lab experiments. It is a potent inhibitor of NF-κB activation and has been extensively studied for its potential applications in various fields of research. However, one of the limitations of BAY 11-7082 is its potential toxicity, which may limit its use in certain experiments.

Future Directions

BAY 11-7082 has several potential future directions for research. It has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Future research could focus on the development of more potent and selective inhibitors of NF-κB activation, as well as the identification of new targets for BAY 11-7082. Additionally, the potential toxicity of BAY 11-7082 could be further studied to determine the optimal conditions for its use in lab experiments.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its potential applications in various fields of research. It is primarily used as an inhibitor of NF-κB activation, which is a transcription factor involved in the regulation of various cellular processes, including inflammation, immunity, and cell survival. BAY 11-7082 has been shown to inhibit the activation of NF-κB by blocking the phosphorylation of IκBα, a protein that regulates the activity of NF-κB.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN4O4/c1-8-10(3-2-4-13(8)21(24)25)14(22)19-20-15(23)18-12-6-5-9(16)7-11(12)17/h2-7H,1H3,(H,19,22)(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNSKPIEJQXKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NNC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-chlorophenyl)-2-[(2-methyl-3-nitrophenyl)carbonyl]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide

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